molecular formula C9H13N3O B13819544 1-cyano-N-(cycloheptylideneamino)formamide

1-cyano-N-(cycloheptylideneamino)formamide

Cat. No.: B13819544
M. Wt: 179.22 g/mol
InChI Key: FWOCEVBVQPJWOT-UHFFFAOYSA-N
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Description

1-Cyano-N-(cycloheptylideneamino)formamide is a specialized organic compound featuring a cyano group (-CN), a formamide backbone (-NH-C(=O)-), and a cycloheptylideneamino substituent. This structure confers unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-cyano-N-(cycloheptylideneamino)formamide

InChI

InChI=1S/C9H13N3O/c10-7-9(13)12-11-8-5-3-1-2-4-6-8/h1-6H2,(H,12,13)

InChI Key

FWOCEVBVQPJWOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C#N)CC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-cyano-N-(cycloheptylideneamino)formamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with cyanoacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1-Cyano-N-(cycloheptylideneamino)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-cyano-N-(cycloheptylideneamino)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Formamide (NH₂CHO)

Formamide, a simple amide, serves as a benchmark for understanding the reactivity of 1-cyano-N-(cycloheptylideneamino)formamide. Key differences include:

  • Functional Groups: The absence of a cyano group and cycloheptylideneamino moiety in formamide reduces steric hindrance and polarizability, leading to higher solubility in polar solvents (ε = 108 vs. ~80 for water) .
  • Synthesis: Formamide is industrially produced via carbonylation of ammonia or ammonolysis of alkyl formates, whereas the target compound likely requires multi-step synthesis involving cycloheptylideneamine and cyanoformylation .
  • Applications : Formamide is widely used as a solvent and softener, while the target compound’s specialized structure suggests niche roles in catalysis or bioactive molecule synthesis .

Table 1: Physicochemical Comparison

Property 1-Cyano-N-(cycloheptylideneamino)formamide Formamide
Molecular Weight (g/mol) ~207 (estimated) 45.04
Functional Groups -CN, -NH-C(=O)-, cycloheptylideneamino -NH₂, -CHO
Dielectric Constant Lower (due to nonpolar cycloheptyl group) 108
Solubility Likely low in water, high in organics Miscible with water
Isocyanic Acid (HNCO)

HNCO, an isomer of formamide, shares a similar molecular formula but diverges in reactivity:

  • Stability: HNCO is prone to polymerization under ambient conditions, whereas the target compound’s cycloheptylideneamino group may enhance steric stabilization .
  • Astrochemical Relevance : HNCO and formamide coexist in interstellar ices, with HNCO/formamide column density ratios ranging from 1:3 to 1:1 in irradiated mixtures (e.g., H₂O:CH₄:N₂) . This contrasts with the synthetic conditions required for the target compound, which lacks direct astrophysical detection data .
2-Cyano-N-[(methylamino)carbonyl]acetamide

This analog (CAS 6972-77-6) shares a cyano and formamide motif but replaces the cycloheptylideneamino group with a methylamino-acetamide chain:

  • Toxicity: Limited toxicological data exist for both compounds, though the methylamino group in the analog may introduce higher reactivity in biological systems .
  • Synthetic Flexibility: The cycloheptylideneamino group in the target compound likely complicates synthesis compared to the simpler methylamino derivative .

Table 2: Structural and Functional Comparisons

Compound Key Structural Features Notable Reactivity
1-Cyano-N-(cycloheptylideneamino)formamide Cycloheptylideneamino, -CN, -NH-C(=O)- Potential for intramolecular H-bonding
2-Cyano-N-[(methylamino)carbonyl]acetamide Methylamino, -CN, acetamide Higher polarity due to acetamide
HNCO Linear -N=C=O structure Polymerizes readily

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